molecular formula C9H12N4 B2358961 2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine CAS No. 1216202-12-8

2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine

Cat. No.: B2358961
CAS No.: 1216202-12-8
M. Wt: 176.223
InChI Key: CGSQZZPEMBEGHE-UHFFFAOYSA-N
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Description

“2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine” is a compound that belongs to the class of 1,2,4-triazolo[4,3-a]pyridines . These compounds have been found to be versatile and have been used in various areas of drug design . They have been proposed as possible surrogates of the purine ring due to their structural similarities .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The compound 2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine and its derivatives exhibit unique crystal structures and molecular interactions. For instance, Dolzhenko et al. (2011) studied the molecular and crystal structure of a similar triazolopyridine derivative, revealing its monoclinic symmetry and detailed crystallographic parameters. This research indicates the potential for exploring the geometric and electronic properties of these compounds, which can be pivotal in the development of new materials and pharmaceuticals (Dolzhenko et al., 2011).

Synthesis Techniques and Derivative Formation

Significant research has been conducted on the synthesis and derivative formation of triazolopyridine compounds. For instance, Ibrahim et al. (2011) discussed the acylation of heteroaromatic amines to synthesize new classes of triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives. This kind of research provides insights into the versatile methods of creating diverse derivatives for various applications (Ibrahim et al., 2011).

Electronic and Optical Properties

The study of electronic and optical properties of triazolopyridine compounds is another area of interest. For example, Kang et al. (2017) synthesized bipolar red host materials based on [1,2,4]-triazolo[4,3-a]-pyridine for use in organic light-emitting diodes. This research highlights the compound's relevance in advanced electronic applications and the development of new electronic materials (Kang et al., 2017).

Structural and Spectroscopic Analysis

The structural and spectroscopic analysis of triazolopyridine derivatives provides valuable information for understanding their chemical behavior. Dymińska et al. (2022) described the structural and spectroscopic properties of a new triazolopyridine derivative, offering insights into its molecular structure, vibrational spectra, and crystallographic properties (Dymińska et al., 2022).

Chemical Reactions and Ligand Properties

Triazolopyridine compounds are also studied for their chemical reactivity and potential as ligands. Chiassai et al. (2019) researched the combination of amines with triazolopyridine-pyridine to access new functional polynitrogenated ligands. This demonstrates the compound's utility in forming complex structures with potential applications in catalysis and material science (Chiassai et al., 2019).

Properties

IUPAC Name

2-(8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-7-3-2-6-13-8(4-5-10)11-12-9(7)13/h2-3,6H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSQZZPEMBEGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NN=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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